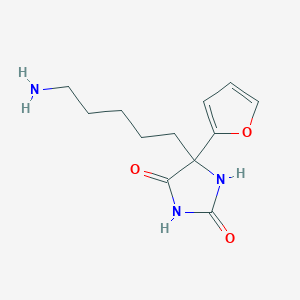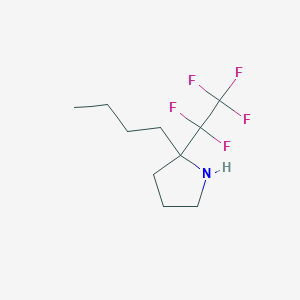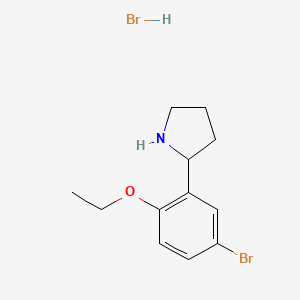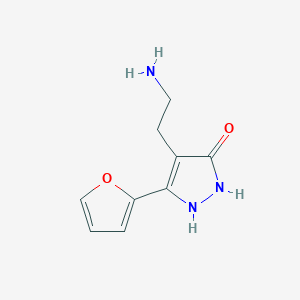
4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its heterocyclic structure that includes a pyrazole ring. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, the research on similar compounds can offer insights into its characteristics.
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves the condensation of various precursors. For instance, a novel pyrazolone derivative was prepared via condensation of a substituted benzaldehyde with an amino-dihydro-phenylpyrazolone in ethanol/acetic acid under reflux conditions . This suggests that the synthesis of "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" could potentially be achieved through a similar condensation reaction, using appropriate furyl and aminoethyl-substituted starting materials.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often elucidated using X-ray diffraction methods. For example, the crystal and molecular structure of a 5-amino-2-phenyl pyrazolone derivative was determined, revealing the presence of intramolecular hydrogen bonding and the preferred tautomeric form in the solid state . Another study on a similar compound also used X-ray diffraction to establish the predominant tautomeric form and the intermolecular hydrogen bonding patterns . These findings indicate that "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" would likely exhibit similar intramolecular and intermolecular hydrogen bonding, influencing its molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of pyrazolone derivatives can lead to the formation of various heterocyclic compounds. For instance, the ring closure and rearrangement of certain benzoyl hydrazones of β-dicarbonyl compounds resulted in the formation of novel pyrazole derivatives . Although the specific reactions of "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" are not detailed in the provided papers, the compound's reactivity could be inferred from related studies, suggesting it may undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one" are not directly reported, the properties of related compounds can provide valuable insights. Pyrazolone derivatives often crystallize in various space groups and exhibit specific lattice parameters, as seen in the studies of similar compounds . These properties are crucial for understanding the compound's behavior in the solid state and its potential applications. The presence of functional groups such as amino and furyl in the compound's structure would also influence its solubility, melting point, and reactivity.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Antimicrobial Applications : A study demonstrated the synthesis of certain compounds related to 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one, which showed significant antimicrobial properties. This highlights its potential in developing new antimicrobial agents (Altalbawy, 2013).
Antibacterial and Antifungal Activity : Another research found that N-acetyl pyrazole derivatives, similar in structure to 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one, exhibited promising antibacterial and antifungal activity, suggesting their use in addressing various infections (Dhaduk & Joshi, 2022).
Cholinesterase Inhibitors and Medicinal Chemistry
- Cholinesterase Inhibition : A study focusing on thiazolyl-pyrazoline derivatives, related to 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one, revealed their potential as cholinesterase inhibitors. This suggests applications in treating conditions like Alzheimer's disease (Temel, Altıntop, & Özdemir, 2018).
Crystal and Molecular Structure Studies
- Structural Analysis : The crystal and molecular structure of derivatives of 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one has been determined, providing valuable insights into its molecular interactions and stability. This is crucial for the development of pharmaceuticals and materials science applications (Kimura, 1986).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-5-(furan-2-yl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-4-3-6-8(11-12-9(6)13)7-2-1-5-14-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBBMYUXHGUSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187635 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
952959-52-3 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
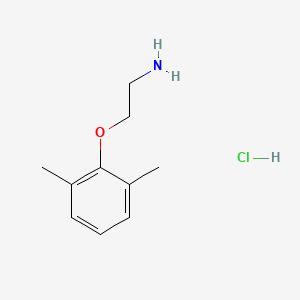
![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
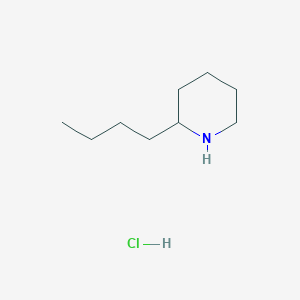

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)

